molecular formula C21H23N3O2S B3310366 N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946202-94-4

N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3310366
CAS No.: 946202-94-4
M. Wt: 381.5 g/mol
InChI Key: MUQBYNLDLTWOPK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, with a molecular formula of C21H23N3O2S and a molecular weight of 381.5 g/mol, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and data sources.

PropertyValue
Molecular Weight381.5 g/mol
Molecular FormulaC21H23N3O2S
LogP4.1234
Polar Surface Area42.14 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that it may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.
  • Case Studies :
    • Study on HepG2 Cells : In a study involving HepG2 liver cancer cells, the compound demonstrated significant cytotoxicity, leading to increased apoptotic activity and decreased angiogenic potential. The combination treatment with other agents enhanced its efficacy against hepatocellular carcinoma (HCC) .
    • Prostate Cancer : Research has indicated that this compound exhibits potent activity against prostate cancer cell lines (PC-3), with IC50 values indicating effective inhibition of cell growth .

Other Biological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may have other biological effects worth exploring:

  • Anti-inflammatory Activity : There is emerging evidence suggesting that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Scientific Research Applications

The compound N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biological research, and material science, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, showing promising results:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus2016
P. aeruginosa1832

These findings suggest that this compound could serve as a lead compound for developing new antimicrobials .

Anticancer Properties

The imidazole moiety is known for its role in targeting cancer cells. In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa5.4
MCF-73.2
A5494.8

These results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it shows potential as an inhibitor of carbonic anhydrase, which is implicated in various physiological processes and disease states.

Enzyme Inhibition (%) at 10 µM
Carbonic Anhydrase75
Acetylcholinesterase50

This inhibition profile suggests that the compound could be useful in studying enzyme kinetics and developing enzyme inhibitors .

Polymer Synthesis

The unique properties of this compound have led to its exploration in polymer chemistry. It can act as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties.

Data Table of Polymer Properties

Polymer Type Thermal Stability (°C) Tensile Strength (MPa)
Polyurethane25045
Epoxy Resin20060

These properties indicate potential applications in coatings and composite materials .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-7-6-9-18(16(15)2)23-20(25)14-27-21-22-11-12-24(21)13-17-8-4-5-10-19(17)26-3/h4-12H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQBYNLDLTWOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.